Cas no 2418596-31-1 ((4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid)

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid is a chiral heterocyclic compound featuring a six-membered oxazinane ring with a carboxylic acid substituent at the 4-position. Its stereospecific (R)-configuration makes it valuable as a building block in asymmetric synthesis and pharmaceutical applications. The oxazinane scaffold provides rigidity, influencing molecular recognition and binding properties, while the carboxylic acid group enables further derivatization. This compound is particularly useful in the development of peptidomimetics and bioactive molecules due to its structural similarity to proline derivatives. Its high purity and defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry and catalysis, it offers precise control over stereochemical outcomes in synthetic pathways.
(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid structure
2418596-31-1 structure
Product Name:(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid
CAS No:2418596-31-1
MF:C5H7NO4
MW:145.113381624222
CID:6529789
PubChem ID:124547380
Update Time:2025-06-11

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS040767602
    • (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid
    • EN300-7542514
    • 2418596-31-1
    • Inchi: 1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1
    • InChI Key: NWPSPESEXGPUGH-GSVOUGTGSA-N
    • SMILES: O1C(N[C@@H](C(=O)O)CC1)=O

Computed Properties

  • Exact Mass: 145.03750770g/mol
  • Monoisotopic Mass: 145.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 75.6Ų

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Additional information on (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid

Introduction to (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (CAS No. 2418596-31-1)

(4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (CAS No. 2418596-31-1) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This chiral oxazinane derivative has garnered attention due to its unique structural features and potential biological activities. The compound's chemical structure consists of a six-membered oxazinane ring with a carboxylic acid group and a ketone functionality, which contribute to its diverse reactivity and potential applications in drug discovery.

The synthesis of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid has been extensively studied, with various methods reported in the literature. One common approach involves the cyclization of an appropriate amino alcohol precursor followed by oxidation to introduce the ketone group. The chiral center at the 4-position is crucial for the compound's biological activity, and enantioselective synthesis methods have been developed to ensure the desired stereochemistry.

Recent research has highlighted the potential of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid as a lead compound for the development of novel therapeutics. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid effectively inhibits the activity of specific enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting key metabolic pathways and inducing apoptosis. These findings suggest that (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid may have therapeutic potential in oncology, particularly for cancers that are resistant to conventional treatments.

The pharmacokinetic properties of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid have also been investigated to assess its suitability as a drug candidate. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its stability in biological systems and low toxicity further support its potential for clinical development.

To further explore the therapeutic applications of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These efforts aim to guide the rational design of more effective derivatives with improved pharmacological profiles.

Clinical trials are another important aspect of evaluating the safety and efficacy of (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid. Early-phase clinical trials are currently underway to assess the compound's safety profile and determine optimal dosing regimens. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, (4R)-2-Oxo-1,3-oxazinane-4-carboxylic acid (CAS No. 2418596-31-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in drug discovery programs. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential.

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